molecular formula C12H12O2S B7862702 (3-Methoxyphenyl)(thiophen-3-yl)methanol CAS No. 944530-74-9

(3-Methoxyphenyl)(thiophen-3-yl)methanol

Cat. No.: B7862702
CAS No.: 944530-74-9
M. Wt: 220.29 g/mol
InChI Key: JTPPEGQHZODPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(thiophen-3-yl)methanol is an organic compound that features a methoxyphenyl group and a thiophenyl group attached to a central methanol moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and thiophene rings. These properties make it a valuable subject for research in various scientific fields, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde groups to alcohols under mild conditions.

  • Step 1: Formation of the Intermediate

    • React 3-methoxybenzaldehyde with thiophene-3-carbaldehyde in an appropriate solvent such as ethanol.
    • Add sodium borohydride slowly to the reaction mixture while maintaining the temperature at around 0-5°C.
    • Stir the reaction mixture for several hours until the reduction is complete.
  • Step 2: Isolation and Purification

    • Quench the reaction by adding water and then extract the product using an organic solvent such as dichloromethane.
    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
    • Purify the crude product by column chromatography using a suitable eluent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalysts may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of (3-Methoxyphenyl)(thiophen-3-yl)ketone or (3-Methoxyphenyl)(thiophen-3-yl)aldehyde.

    Reduction: Formation of (3-Methoxyphenyl)(thiophen-3-yl)alkane.

    Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(3-Methoxyphenyl)(thiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and electrochromic devices.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)(thiophen-2-yl)methanol
  • (4-Methoxyphenyl)(thiophen-3-yl)methanol
  • (3-Methoxyphenyl)(furan-3-yl)methanol

Uniqueness

(3-Methoxyphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy group on the phenyl ring and the thiophenyl group on the thiophene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of methoxyphenyl and thiophenyl groups also imparts specific electronic and steric properties that can be advantageous in various applications.

Properties

IUPAC Name

(3-methoxyphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPPEGQHZODPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280795
Record name α-(3-Methoxyphenyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944530-74-9
Record name α-(3-Methoxyphenyl)-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944530-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Methoxyphenyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.